

An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

Cat. No.: B1307272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring an aminobenzoate scaffold with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can modulate the physicochemical properties of the parent molecule, such as its metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of **Methyl 3-amino-5-fluorobenzoate**.

Molecular Structure and Physicochemical Properties

Methyl 3-amino-5-fluorobenzoate is a substituted benzene derivative with a methyl ester, an amino group, and a fluorine atom attached to the aromatic ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.

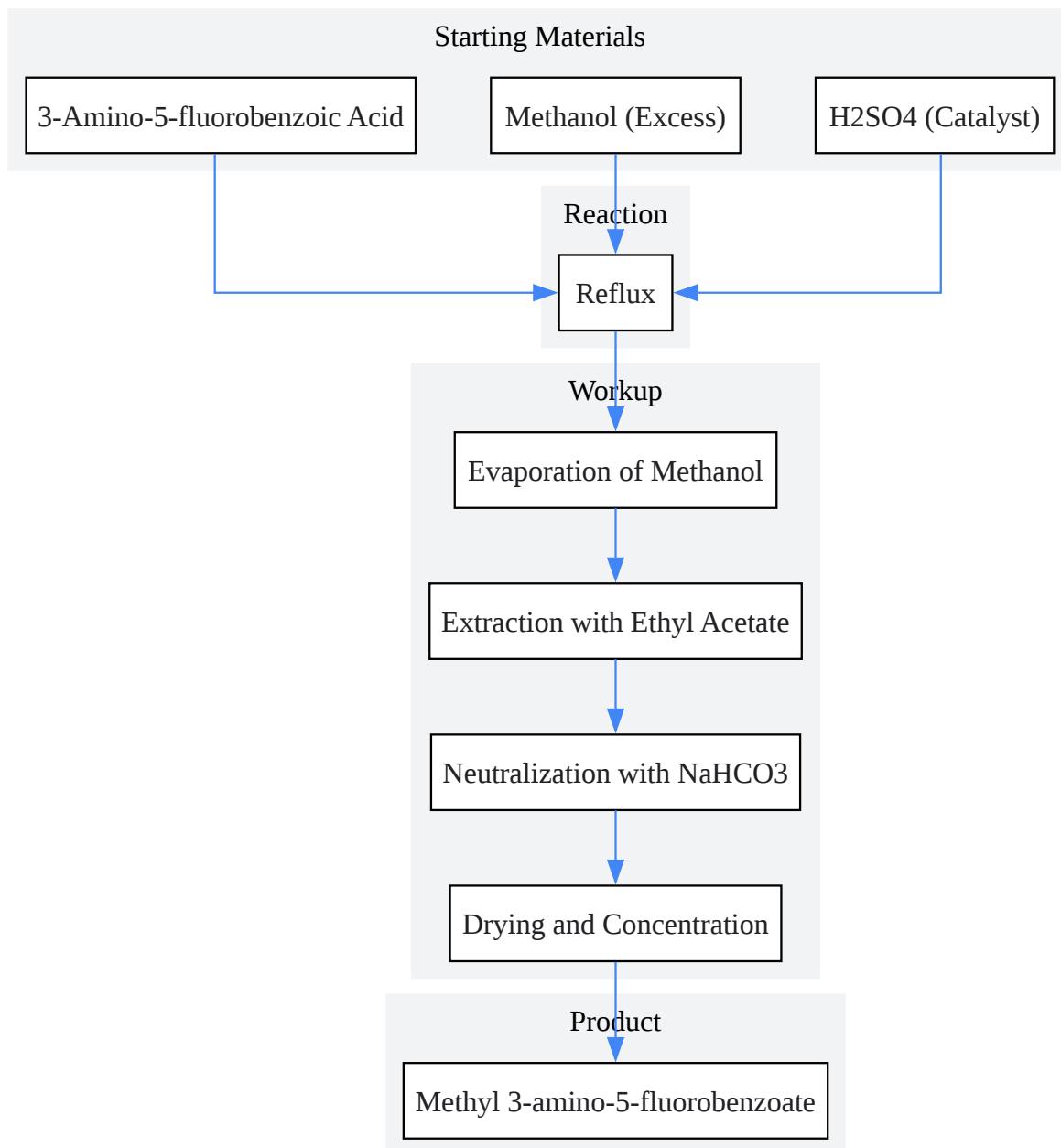
Table 1: Physicochemical Properties of **Methyl 3-amino-5-fluorobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ FNO ₂	--INVALID-LINK--[1], --INVALID-LINK--
Molecular Weight	169.15 g/mol	--INVALID-LINK--[1]
CAS Number	884497-46-5	--INVALID-LINK--[2]
Appearance	White to yellow solid	--INVALID-LINK--[1]
SMILES	O=C(OC)C1=CC(F)=CC(N)=C1	--INVALID-LINK--[1]
Purity	≥98%	--INVALID-LINK--[1]

Synthesis of Methyl 3-amino-5-fluorobenzoate

A common and straightforward method for the synthesis of **Methyl 3-amino-5-fluorobenzoate** is the Fischer esterification of its corresponding carboxylic acid precursor, 3-amino-5-fluorobenzoic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification


Materials:

- 3-Amino-5-fluorobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask containing 3-amino-5-fluorobenzoic acid, add an excess of anhydrous methanol.
- With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude **Methyl 3-amino-5-fluorobenzoate**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)**Figure 1.** Synthetic workflow for **Methyl 3-amino-5-fluorobenzoate**.

Spectroscopic Characterization

While specific, publicly available NMR spectra for **Methyl 3-amino-5-fluorobenzoate** are scarce, data for structurally similar compounds can provide an estimation of the expected chemical shifts. For instance, the related compound, Methyl 3-amino-5-fluoro-2-iodobenzoate, has been characterized, and its spectral data offers a point of comparison.^[3] The presence of the electron-donating amino group and the electron-withdrawing fluorine and ester groups will influence the chemical shifts of the aromatic protons and carbons.

Table 2: Predicted and Comparative NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Comparative Data for Methyl 3-amino-5-fluoro-2-iodobenzoate (CDCl_3) (ppm) ^[3]
<hr/>		
¹ H NMR		
Aromatic CH	6.5 - 7.5	6.82 (dd, $J=8.7, 2.7$ Hz, 1H), 6.59 (dd, $J=9.9, 2.7$ Hz, 1H)
NH ₂	3.5 - 4.5 (broad)	4.52 (br. s., 2H)
OCH ₃	~3.9	3.92 (s, 3H)
<hr/>		
¹³ C NMR		
C=O	~167	167.3 (d, $J=2.7$ Hz)
C-F	~163 (d, $J_{\text{C-F}} \approx 246$ Hz)	163.2 (d, $J=246.1$ Hz)
C-NH ₂	~149	149.5 (d, $J=10.9$ Hz)
Aromatic C	100 - 140	138.3 (d, $J=9.1$ Hz), 107.2 (d, $J=25.4$ Hz), 103.3 (d, $J=25.4$ Hz)
OCH ₃	~52	52.8
<hr/>		
¹⁹ F NMR	-113.7	

Note: Predicted values are estimations based on typical chemical shift ranges for similar functional groups.

Relevance in Drug Discovery and Development

The 3-amino-5-halobenzoic acid scaffold is recognized as an important motif in the design of biologically active molecules and pharmaceuticals.^[3] The strategic placement of the amino, fluoro, and carboxylic acid (or ester) functionalities provides multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.

Methyl 3-amino-5-fluorobenzoate serves as a key intermediate in the synthesis of more complex molecules. Its utility is evidenced by its citation in various patents for the preparation of proprietary compounds, underscoring its relevance to drug development professionals.^[4] The incorporation of the 3-amino-5-fluorobenzoate moiety can be a critical step in building the core structure of potential drug candidates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. 884497-46-5 | Methyl 3-amino-5-fluorobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307272#methyl-3-amino-5-fluorobenzoate-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com